2-Isopropyl-4,5-dimethylthiazole

Description

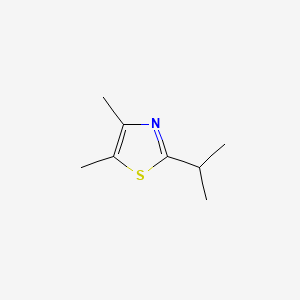

Structure

2D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-5(2)8-9-6(3)7(4)10-8/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYKEHYOOVICQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201701 | |

| Record name | 2-Isopropyl-4,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53498-30-9 | |

| Record name | 4,5-Dimethyl-2-(1-methylethyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53498-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-4,5-dimethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropyl-4,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53498-30-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYL-4,5-DIMETHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYM46TUJ40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Dimethyl-2-(1-methylethyl)thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Isopropyl-4,5-dimethylthiazole chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Isopropyl-4,5-dimethylthiazole

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No. 53498-30-9) is a substituted thiazole, a class of five-membered aromatic heterocycles containing sulfur and nitrogen atoms.[1] Its molecular structure, featuring an isopropyl group at the C2 position and two methyl groups at the C4 and C5 positions, gives rise to a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic profile, and applications, with a particular focus on its relevance to researchers in organic synthesis and drug development.

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products, including Vitamin B1 (Thiamine) and the anticancer agent Epothilone.[2][3] Derivatives of thiazole are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][4] While this compound is known as a flavoring agent, its structural motifs are pertinent to the design of novel therapeutics, making a thorough understanding of its chemical behavior essential for its application as a synthetic building block.[1]

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is provided below. These properties are fundamental for its handling, purification, and characterization in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | 4,5-dimethyl-2-propan-2-yl-1,3-thiazole | [1] |

| CAS Number | 53498-30-9 | [5] |

| Molecular Formula | C₈H₁₃NS | [5] |

| Molecular Weight | 155.26 g/mol | [5] |

| XLogP3 (Computed) | 2.9 | [1] |

| Flash Point | 75.56 °C (168.00 °F) | [6] |

Synthesis Strategies: The Hantzsch Thiazole Synthesis

The most prominent and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[7] This reaction involves the condensation of an α-haloketone with a thioamide.[7][8] For the targeted synthesis of this compound, the logical precursors are 3-bromo-2-butanone (an α-haloketone) and isobutyramide (a thioamide).

The causality behind this choice lies in the direct mapping of the reactants' backbones onto the final product. The isobutyramide provides the S-C-N unit (positions 1, 2, and 3 of the ring) along with the C2-isopropyl substituent. The 3-bromo-2-butanone provides the C-C unit (positions 4 and 5) and the corresponding C4 and C5 methyl substituents.

Proposed Reaction Mechanism

The reaction proceeds through a well-established multi-step pathway:

-

Nucleophilic Attack (Sɴ2): The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the bromide ion.[9]

-

Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring.[8]

-

Dehydration: A molecule of water is eliminated to form the aromatic thiazole ring.[9]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Hantzsch synthesis and must be adapted and optimized under appropriate laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyramide (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Addition of Reactant: To the stirring solution, add 3-bromo-2-butanone (1.05 equivalents) dropwise at room temperature.

-

Reaction Execution: Heat the mixture to reflux (approximately 65-80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the hydrobromic acid byproduct.[8]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Workflow Visualization

Caption: Hantzsch synthesis workflow for this compound.

Spectroscopic Analysis

Spectroscopic data is critical for the unambiguous identification and characterization of the molecule. Below are the expected and reported spectral features.

| Spectroscopy | Feature | Expected Chemical Shift / m/z | Rationale / Comments |

| ¹H NMR | Isopropyl -CH (septet) | ~3.3 ppm | The methine proton is deshielded by the thiazole ring and split by 6 neighboring methyl protons. A related compound shows this peak at 3.285 ppm.[10] |

| Isopropyl -CH₃ (doublet) | ~1.4 ppm | The six equivalent methyl protons are split by the single methine proton. A related compound shows this peak at 1.377 ppm.[10] | |

| Ring -CH₃ (singlet) | ~2.4 ppm | Methyl groups on an aromatic ring. | |

| Ring -CH₃ (singlet) | ~2.3 ppm | The two methyl groups at C4 and C5 may have slightly different chemical shifts. | |

| ¹³C NMR | Ring C2 | ~170 ppm | Carbon atom between two heteroatoms (N and S) is highly deshielded. |

| Ring C4/C5 | ~145-150 ppm | Quaternary carbons of the aromatic ring. | |

| Isopropyl -CH | ~34 ppm | ||

| Ring -CH₃ | ~15-20 ppm | ||

| Isopropyl -CH₃ | ~23 ppm | ||

| Mass Spec (EI) | Molecular Ion [M]⁺ | 155 | Corresponds to the molecular weight of C₈H₁₃NS.[11] |

| Base Peak | 140 | Loss of a methyl group ([M-15]⁺), a stable fragmentation pattern.[1][11] |

Chemical Reactivity

The reactivity of this compound is governed by the aromaticity of the thiazole ring and the nature of its substituents.

-

Aromaticity: The thiazole ring is aromatic, exhibiting significant pi-electron delocalization, which lends it stability.[3]

-

Basicity: Thiazoles are weakly basic, with protonation occurring at the nitrogen atom (pKa of the conjugate acid is ~2.5).[3]

-

Electrophilic Aromatic Substitution: The calculated pi-electron density marks the C5 position as the primary site for electrophilic substitution in unsubstituted thiazole.[3] However, in this fully substituted ring, electrophilic attack is sterically hindered and electronically disfavored. Reaction would likely require harsh conditions.

-

Deprotonation: The C2 proton in thiazoles is the most acidic.[12] In this molecule, the C2 position is occupied by an isopropyl group, so deprotonation at the ring is not a primary reaction pathway. Instead, strong bases like organolithium reagents could potentially deprotonate the methyl groups via benzylic-like activation.

-

N-Alkylation: The nitrogen lone pair is available for reaction with alkyl halides, which would result in the formation of a quaternary thiazolium salt.[12] This activation makes the ring more susceptible to nucleophilic attack.

Caption: Key reactivity sites on this compound.

Applications in Research and Drug Development

While primarily used in the flavor industry, the structural features of this compound make it a molecule of interest for medicinal chemistry.

-

Privileged Scaffold: The thiazole core is a cornerstone in drug design. Its ability to act as a bioisostere for other aromatic rings, engage in hydrogen bonding, and coordinate with metal ions makes it a versatile component of pharmacologically active molecules.[4] Marketed drugs containing the thiazole ring include the antiretroviral Ritonavir , the antimicrobial Sulfathiazole , and the anti-inflammatory Meloxicam .[3][4]

-

Synthetic Building Block: The molecule can serve as a starting point for further elaboration. For instance, functionalization of the methyl groups could provide handles for coupling to other molecular fragments, enabling the construction of compound libraries for high-throughput screening. A closely related compound, 2-isopropyl-4-(methylaminomethyl)thiazole, is a key intermediate in the synthesis of Ritonavir, highlighting the industrial relevance of this structural class.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 155.26 g/mol , it fits the profile of a molecular fragment. In FBDD, small molecules like this are screened for weak binding to biological targets. Hits are then optimized and grown into more potent lead compounds. The substituted thiazole core provides a rigid, well-defined three-dimensional shape that can be explored for initial target binding.

Safety and Handling

As a flammable and potentially irritating chemical, proper laboratory safety protocols are mandatory when handling this compound.

Hazard Identification

-

Physical Hazards: Flammable liquid and vapor.[8]

-

Health Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

Safe Handling and Storage Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials (e.g., strong oxidizing agents).

-

References

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- Mishra, C. B., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- Wikipedia. (n.d.). Thiazole.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.

- Jetir.org. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.

- YouTube. (2019). synthesis of thiazoles.

- The Good Scents Company. (n.d.). 2-isopropyl-4,5-dimethyl thiazole.

- NIST. (n.d.). This compound.

- NIST. (n.d.). This compound Mass Spectrum.

- PubChem. (n.d.). This compound.

Sources

- 1. This compound | C8H13NS | CID 40787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. jetir.org [jetir.org]

- 5. This compound [webbook.nist.gov]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. youtube.com [youtube.com]

- 9. 2-Isopropyl-4-methyl thiazole(15679-13-7) 1H NMR [m.chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 12. researchgate.net [researchgate.net]

2-Isopropyl-4,5-dimethylthiazole CAS number 53498-30-9

An In-depth Technical Guide to 2-Isopropyl-4,5-dimethylthiazole (CAS: 53498-30-9)

Introduction: Unveiling a Key Flavor Compound

This compound, registered under CAS number 53498-30-9, is a substituted thiazole derivative that has garnered significant interest, primarily within the flavor and fragrance industry.[1][2] Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which are renowned for their diverse and potent sensory profiles, often associated with roasted, meaty, nutty, and tropical notes.[3] This particular molecule, with its isopropyl group at the 2-position and methyl groups at the 4- and 5-positions, possesses a unique organoleptic profile that makes it a valuable component in the formulation of complex flavor systems.[4][5]

This guide provides a comprehensive technical overview of this compound, moving beyond basic data to explore its chemical synthesis, analytical characterization, applications, and safety considerations. The content is structured to provide researchers and development professionals with the foundational knowledge and practical insights required to effectively work with this compound.

Physicochemical and Spectroscopic Identity

Understanding the fundamental properties of a molecule is the cornerstone of its application in any scientific endeavor. This compound is a pale yellow liquid under standard conditions, though some sources suggest it can be a low-melting solid.[4][5] Its identity is unequivocally established by its molecular formula, C8H13NS, and a molecular weight of approximately 155.26 g/mol .[6][7]

Core Properties

A summary of the key physicochemical properties is presented in Table 1, compiled from various authoritative databases. These parameters are critical for predicting its behavior in different matrices, designing purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 53498-30-9 | [7] |

| Molecular Formula | C8H13NS | [6] |

| Molecular Weight | 155.26 g/mol | [6][7] |

| IUPAC Name | 4,5-dimethyl-2-propan-2-yl-1,3-thiazole | [6] |

| Synonyms | 4,5-Dimethyl-2-isopropyl-thiazole | [7][8] |

| Appearance | Pale yellow liquid to solid | [4][5] |

| Boiling Point | ~244 °C @ 760 mmHg (est.) | [4][5] |

| Flash Point | ~75.6 °C (168 °F) TCC | [4] |

| logP (o/w) | 1.715 (est.) | [4] |

| Solubility | Soluble in alcohol; Water: 67.69 mg/L @ 25°C (est.) | [4] |

Spectroscopic Profile

The structural elucidation of this compound relies heavily on spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a standard method for identifying this compound. The NIST WebBook provides mass spectral data showing characteristic fragmentation patterns.[9] Key high-mass peaks include the molecular ion ([M]+) at m/z 155 and a prominent peak at m/z 140, corresponding to the loss of a methyl group ([M-15]).[6][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, experimentally verified NMR spectrum for this specific compound is not readily found, its ¹H NMR spectrum can be reliably predicted based on its structure. Such prediction is an essential skill in chemical research for structure verification. The expected proton environments would be:

-

A septet for the single proton on the isopropyl group's tertiary carbon.

-

A doublet for the six equivalent protons of the isopropyl group's two methyls.

-

Two distinct singlets for the protons of the two methyl groups attached to the thiazole ring.

-

Synthesis of the Thiazole Core

While numerous methods exist for the synthesis of the thiazole ring, the Hantzsch thiazole synthesis remains one of the most fundamental and versatile approaches.[10][11] This method involves the cyclocondensation of an α-haloketone with a thioamide. For this compound, a logical and efficient pathway would involve the reaction of 3-bromo-2-butanone with isobutyrothioamide.

Proposed Synthesis Workflow

The diagram below illustrates the proposed synthetic pathway. The causality of this experimental design lies in the inherent reactivity of the starting materials: the thioamide's sulfur atom acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone, initiating a sequence of reactions that culminates in the formation of the stable, aromatic thiazole ring.

Caption: Proposed Hantzsch synthesis of this compound.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a representative, self-validating procedure. Each step includes checks and expected outcomes to ensure the reaction is proceeding as intended.

Materials:

-

3-Bromo-2-butanone

-

Isobutyrothioamide

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve isobutyrothioamide (1 equivalent) in absolute ethanol (approx. 3-4 mL per gram of thioamide).

-

Addition of Haloketone: To the stirring solution, add 3-bromo-2-butanone (1.05 equivalents) dropwise at room temperature. The slight excess of the haloketone ensures complete consumption of the more valuable thioamide. An exotherm may be observed.

-

Cyclization: After the addition is complete, add sodium bicarbonate (1.1 equivalents) to neutralize the hydrobromic acid formed during the reaction. Heat the mixture to reflux and maintain for 2-4 hours. Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Resuspend the resulting residue in diethyl ether and water. Transfer to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers. The purpose of this step is to isolate the water-insoluble product from inorganic salts and other water-soluble impurities.

-

Washing & Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate on a rotary evaporator to yield the crude product. Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Analytical Characterization: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices.[12][13] It is routinely used for quality control in the flavor industry and for research purposes.

GC-MS Workflow

The following diagram outlines the logical flow of a typical GC-MS analysis, from sample introduction to data interpretation.

Caption: Standard workflow for the GC-MS analysis of volatile compounds.

Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis of this compound.

Instrumentation & Consumables:

-

Gas Chromatograph with a Mass Selective Detector.

-

Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Solvent: Dichloromethane or Hexane (high purity).

-

Autosampler vials.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at 1 mg/mL. Create a dilution series (e.g., 0.1, 1, 10, 50 µg/mL) for calibration.

-

GC Parameters:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1 (adjust as needed for concentration).

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Hold: 5 minutes at 240 °C.

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 40-300 amu.

-

-

Data Analysis:

-

Identify the peak for this compound based on its retention time.

-

Confirm identity by comparing the acquired mass spectrum to a reference library (e.g., NIST).[9] The spectrum should show characteristic ions at m/z 155 and 140.

-

Quantify using the calibration curve generated from the standard solutions.

-

Applications and Significance

The primary application of this compound is as a flavoring agent.[1][6] Its sensory profile is described as having nutty, green, and earthy notes, making it suitable for creating roasted and savory flavor profiles.[4][5] It is found naturally in a variety of cooked and roasted foods, including fried bacon, roast beef, and roasted peanuts, where it is formed as a product of the Maillard reaction.[5] In formulated products, it enhances the taste of snacks, soups, sauces, and seasonings.[3]

Beyond flavor, substituted thiazoles are a significant scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[10][14][15] While this compound itself is not primarily used as a pharmaceutical, its synthesis and characterization provide a valuable model for researchers developing more complex, biologically active thiazole derivatives.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Identification: The compound is classified as harmful if swallowed or in contact with skin, and it causes skin irritation.[6]

-

Handling Precautions: Work in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat.[16]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[17] Keep the container tightly closed.

-

First Aid:

Always consult the most current Safety Data Sheet (SDS) for the specific product being used before handling.

References

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health (NIH).

- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

- Thiazole synthesis. Organic Chemistry Portal.

- Chemical Properties of this compound (CAS 53498-30-9). Cheméo.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry.

- This compound. PubChem, National Center for Biotechnology Information.

- 2-Isopropyl-4,5-dimethyl-2,5-dihydrothiazole. PubChem, National Center for Biotechnology Information.

- 2-isopropyl 4-methylthiazole (cas 15679-13-7). Advanced Biotech.

- 2-Isopropyl-4-methylthiazole. PubChem, National Center for Biotechnology Information.

- This compound. NIST WebBook.

- CAS Numbers : Starting with 41820-22-8 to 68037-01-4. The Good Scents Company.

- Synthesis of 2-isopropyl-4,5-bis(p-methoxyphenyl)thiazole. PrepChem.com.

- CAS Numbers : From 00000041820228 to 00000068037014. Perflavory.

- 2-iso Propyl 4 Methyl Thiazole. PerfumersWorld.

- 2-ISOPROPYL-4-METHYLTHIAZOLE. Flavor and Extract Manufacturers Association (FEMA).

- 2-Isopropyl-4-methylthiazole (YMDB01496). Yeast Metabolome Database.

- This compound - Mass Spectrum. NIST WebBook.

- 2-isopropyl-4,5-dimethyl thiazole. The Good Scents Company.

- 2-isopropyl-4,5-dimethyl thiazole. FlavScents.

- Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. (2015). Google Patents.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database.

- This compound (C8H13NS). PubChemLite.

- 2-ISOPROPYL-4-METHYLTHIAZOLE. Ventos.

- Analytical Methods. Japan Environment and Children's Study.

- Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2020). Systematic Reviews in Pharmacy.

Sources

- 1. CAS Numbers : Starting with 41820-22-8 to 68037-01-4 [thegoodscentscompany.com]

- 2. CAS Numbers : From 00000041820228 to 00000068037014 [perflavory.com]

- 3. 2-isopropyl 4-methylthiazole (cas 15679-13-7) | Tropical Fruit Aroma Chemical [chemicalbull.com]

- 4. 2-isopropyl-4,5-dimethyl thiazole, 53498-30-9 [thegoodscentscompany.com]

- 5. 2-isopropyl-4,5-dimethyl thiazole [flavscents.com]

- 6. This compound | C8H13NS | CID 40787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound (CAS 53498-30-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound [webbook.nist.gov]

- 10. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 12. env.go.jp [env.go.jp]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. aurochemicals.com [aurochemicals.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Isopropyl-4,5-dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4,5-dimethylthiazole is a substituted thiazole derivative of interest in various fields of chemical research, including flavor and fragrance chemistry, as well as a potential building block in medicinal chemistry. Thiazole rings are a common motif in pharmacologically active compounds, and understanding the physicochemical properties of substituted thiazoles is crucial for their application and development. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed, field-proven methodologies for its synthesis and characterization.

Molecular and Chemical Identity

-

IUPAC Name: 4,5-dimethyl-2-(propan-2-yl)-1,3-thiazole[1]

-

Synonyms: 2-Isopropyl-4,5-dimethyl-1,3-thiazole, 4,5-Dimethyl-2-isopropylthiazole[1]

-

CAS Number: 53498-30-9[1]

-

Molecular Formula: C₈H₁₃NS[1]

-

Molecular Weight: 155.26 g/mol [1]

Synthesis of this compound

The most established and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of a thioamide with an α-haloketone. For the synthesis of this compound, the logical precursors are isobutyramide (to provide the 2-isopropyl group) and 3-bromo-2-butanone (to provide the 4,5-dimethylthiazole core).

Proposed Synthesis Workflow

Caption: Proposed Hantzsch synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Thionation of Isobutyramide (Preparation of Isobutyrothioamide):

-

Causality: The Hantzsch synthesis requires a thioamide. Isobutyrothioamide can be prepared in situ from the more readily available isobutyramide using a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

-

Procedure:

-

To a stirred suspension of isobutyramide (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add phosphorus pentasulfide (0.45 equivalents) portion-wise.

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature. The resulting slurry containing isobutyrothioamide is used directly in the next step.

-

-

-

Hantzsch Condensation:

-

Causality: This is the key C-C and C-N bond-forming step to construct the thiazole ring.

-

Procedure:

-

To the cooled toluene slurry from the previous step, add ethanol as a solvent.

-

Add 3-bromo-2-butanone (1 equivalent) dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

-

-

Workup and Purification:

-

Causality: The workup aims to remove inorganic byproducts and unreacted starting materials, followed by purification to isolate the target compound.

-

Procedure:

-

Cool the reaction mixture to room temperature and filter off any insoluble material.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[3]

-

-

Physical Properties

Due to the limited availability of experimental data for this compound, the following table includes predicted values and experimental data for the closely related compound, 2-isopropyl-4-methylthiazole, for comparison.

| Property | Predicted/Comparative Value for this compound | Experimental Value for 2-Isopropyl-4-methylthiazole |

| Boiling Point | Predicted to be slightly higher than the 4-methyl analog due to increased molecular weight. | 92 °C at 50 mmHg[4] |

| Melting Point | Not available. Expected to be a liquid at room temperature. | Not available. |

| Density | Predicted to be around 1.0 g/mL at 25 °C. | 1.001 g/mL at 25 °C[4] |

| Refractive Index | Predicted to be around 1.5 at 20 °C. | n20/D 1.5[4] |

| Solubility | Soluble in ethanol, methanol, and isopropanol.[2] | Soluble in most organic solvents; insoluble in water. |

| XLogP3-AA | 2.9 (Computed)[1] | Not available. |

Experimental Determination of Physical Properties

-

Place approximately 0.5 mL of the purified liquid into a small test tube containing a magnetic stir bar.

-

Clamp the test tube in a heating block on a stirrer hotplate.

-

Position a thermometer with the bulb approximately 1 cm above the liquid surface.

-

Gently stir and heat the liquid until it boils and a ring of condensing vapor is observed on the test tube walls, level with the thermometer bulb.

-

The stable temperature reading on the thermometer is the boiling point.

-

Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.

-

Thermostat the pycnometer and its contents to a specific temperature (e.g., 25 °C).

-

Carefully remove any excess liquid and reweigh the filled pycnometer.

-

Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

-

Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of the sample onto the prism of the refractometer.

-

Close the prism and allow the sample to spread into a thin film.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

Spectral Properties and Characterization

Analytical Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[13][14][15][16][17]

Predicted ¹H NMR Spectrum (CDCl₃):

-

δ ~3.2-3.4 ppm (septet, 1H): CH proton of the isopropyl group.

-

δ ~2.3 ppm (s, 3H): Methyl protons at the C4 position of the thiazole ring.

-

δ ~2.2 ppm (s, 3H): Methyl protons at the C5 position of the thiazole ring.

-

δ ~1.3 ppm (d, 6H): Methyl protons of the isopropyl group.

Predicted ¹³C NMR Spectrum (CDCl₃):

-

δ ~170-175 ppm: C2 carbon of the thiazole ring.

-

δ ~145-150 ppm: C4 carbon of the thiazole ring.

-

δ ~120-125 ppm: C5 carbon of the thiazole ring.

-

δ ~30-35 ppm: CH carbon of the isopropyl group.

-

δ ~20-25 ppm: Methyl carbons of the isopropyl group.

-

δ ~15-20 ppm: C4-methyl carbon.

-

δ ~10-15 ppm: C5-methyl carbon.

Experimental Protocol for NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy[18][19][20][21][22]

Expected Characteristic Absorption Bands:

-

~2970-2870 cm⁻¹: C-H stretching of the isopropyl and methyl groups.

-

~1550-1600 cm⁻¹: C=N stretching of the thiazole ring.

-

~1470-1430 cm⁻¹: C=C stretching of the thiazole ring.

-

~1380-1365 cm⁻¹: C-H bending of the isopropyl group (characteristic doublet).

Experimental Protocol for FT-IR Spectroscopy (Liquid Film):

-

Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)[2][23][24][25]

Known GC-MS Data:

-

Major Peaks (m/z): 140, 155 (Molecular Ion)[1]

-

The peak at m/z 140 likely corresponds to the loss of a methyl group ([M-15]⁺).

Experimental Protocol for GC-MS Analysis:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the components of the sample.

-

The eluting compounds are introduced into the mass spectrometer, ionized (typically by electron ionization), and the resulting ions are separated and detected based on their mass-to-charge ratio.

Safety and Handling

Substituted thiazoles should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[5][6][7][8][9]

-

GHS Hazard Statements (based on related compounds):

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. While experimental data for this specific compound is limited in the public domain, this guide leverages established chemical principles and protocols to enable researchers to produce and confidently identify this molecule. The provided methodologies for determining physical and spectral properties are robust and widely applicable in chemical research and development. As with any chemical synthesis and analysis, all procedures should be conducted with appropriate safety measures in place.

References

- PubChem. Thiazole.

- Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

- Drawell.

- Environmental Science Section. Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]

- Springer Nature Experiments. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. [Link]

- PubChem. This compound.

- Scribd. Abbe Refractometer: Principles and Use. [Link]

- Studylib. Refraction Index Experiment: Abbe Refractometer. [Link]

- Amrita Vishwa Vidyapeetham. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. [Link]

- University of Arizona. Lab 2: Refractive Index and Snell's Law. [Link]

- YouTube.

- University of Calgary.

- University of Technology.

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

- ResearchGate. How to prepare a liquid sample for FTIR spectrum? [Link]

- MDPI. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. [Link]

- Chemistry LibreTexts. 6.

- JoVE. Video: Boiling Points - Procedure. [Link]

- Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

- HINOTEK. How an Abbe Refractometer Works: The Principle of Critical Angle. [Link]

- University of California, Los Angeles.

- ResearchGate. The Hantzsch Thiazole Synthesis. [Link]

- Medistri SA. Volatile Organic Compounds (VOCs) Analysis by GC/MS. [Link]

- Shimadzu. Liquid Samples. [Link]

- Glen Research. SAFETY DATA SHEET Thiazole Orange NHS Ester (50-1970-xx). [Link]

- De Gruyter. Basic 1H- and 13C-NMR Spectroscopy. [Link]

- University of Bath. NMR Techniques in Organic Chemistry: a quick guide. [Link]

- University of Wisconsin-Eau Claire. 13-C NMR Protocol for beginners AV-400. [Link]

- Journal of Chemical and Pharmaceutical Research.

- ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

- International Journal of Pharmaceutical Sciences and Research.

- PubMed.

- ResearchGate. the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. [Link]

- Open Access Pub. Purification Techniques | Journal of New Developments in Chemistry. [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. researchgate.net [researchgate.net]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. glenresearch.com [glenresearch.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Isopropyl-4,5-dimethylthiazole: Structure, Properties, and Synthesis

Executive Summary: This document provides an in-depth technical overview of 2-Isopropyl-4,5-dimethylthiazole, a substituted thiazole derivative. It details the molecule's structural and physicochemical properties, including its molecular weight, chemical identifiers, and computed characteristics. A plausible synthetic pathway via the Hantzsch thiazole synthesis is presented, complete with a conceptual experimental protocol and mechanistic workflow. This guide is intended for researchers and scientists in chemical synthesis and drug development, offering foundational data and practical insights into this class of heterocyclic compounds.

Section 1: Introduction to Thiazole Derivatives

The thiazole ring is a fundamental five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] This structural motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, including antibiotics and anticancer agents.[1][2] Thiazole derivatives are also significant in the flavor and fragrance industry due to their diverse and potent sensory profiles. This compound is a specific example within this class, characterized by alkyl substitutions that define its chemical behavior and potential applications.

Section 2: Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and properties is critical for its application in research and development. This section outlines the key identifiers and characteristics of this compound.

Molecular Identification

The fundamental properties and identifiers of this compound are summarized below for quick reference.

| Identifier | Value | Source(s) |

| IUPAC Name | 4,5-dimethyl-2-propan-2-yl-1,3-thiazole | [2] |

| Common Name | This compound | [1][3] |

| CAS Number | 53498-30-9 | [1][2][3] |

| Molecular Formula | C₈H₁₃NS | [1][2][3] |

| Molecular Weight | 155.261 g/mol | [1][3] |

| SMILES | Cc1nc(C(C)C)sc1C | [4] |

| InChI | InChI=1S/C8H13NS/c1-5(2)8-9-6(3)7(4)10-8/h5H,1-4H3 | [1][3] |

| InChIKey | GDYKEHYOOVICQZ-UHFFFAOYSA-N | [1][3] |

Structural Elucidation

The molecular structure of this compound consists of a central thiazole ring. An isopropyl group is attached at the C2 position, and two methyl groups are substituted at the C4 and C5 positions. The alkyl substituents (isopropyl and methyl groups) increase the molecule's lipophilicity, which influences its solubility and interaction with nonpolar environments.

Caption: 2D structure of this compound.

Computed Physicochemical Properties

Computational models provide valuable estimates of a molecule's physical properties, which are essential for predicting its behavior in various experimental and biological systems.

| Property | Value | Source |

| Octanol/Water Partition Coefficient (logP) | 2.883 | [4] |

| Water Solubility (log₁₀WS in mol/l) | -3.13 | [4] |

These values suggest that this compound has low water solubility and a preference for lipid or nonpolar environments.

Section 3: Synthesis and Mechanistic Insights

The construction of the thiazole ring is a well-established field in organic chemistry. The Hantzsch thiazole synthesis, first described in 1887, remains a robust and widely used method.[4] It involves the condensation of an α-haloketone with a thioamide.[3][5]

Proposed Synthetic Protocol via Hantzsch Synthesis

This protocol describes a conceptual pathway for the synthesis of this compound.

Causality: The choice of reactants is dictated by the target structure. Thioisobutyramide serves as the source for the nitrogen, sulfur, and the C2-attached isopropyl group. 3-Chloro-2-butanone provides the four-carbon backbone, including the C4 and C5 methyl groups and the necessary α-halo ketone functionality.

Reactants:

-

Thioisobutyramide (1.0 eq)

-

3-Chloro-2-butanone (1.0 eq)

-

Ethanol (as solvent)

-

Sodium bicarbonate (for neutralization)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioisobutyramide in ethanol.

-

Addition of Reactant: Slowly add 3-chloro-2-butanone to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The initial step is an Sₙ2 reaction between the nucleophilic sulfur of the thioamide and the electrophilic carbon of the α-haloketone.[5][6]

-

Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization where the nitrogen attacks the ketone carbonyl, followed by dehydration to form the aromatic thiazole ring.[3][5]

-

Workup: After cooling the reaction mixture to room temperature, neutralize the formed HCl byproduct by slowly adding an aqueous solution of sodium bicarbonate until effervescence ceases.

-

Isolation: The product will likely be less soluble in the aqueous ethanol mixture and may precipitate or can be extracted using a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

-

Validation: The structure and purity of the final product should be confirmed using analytical techniques such as NMR spectroscopy and Mass Spectrometry. NIST provides reference mass spectrum data for this compound.[1][3]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis.

Caption: Experimental workflow for Hantzsch synthesis.

Section 4: Applications and Industrial Relevance

While specific applications for this compound are not extensively documented in public literature, its structure is closely related to other thiazoles used as flavoring agents. For instance, 2-Isopropyl-4-methylthiazole is known for its green, nutty, and fruity aroma profile. Given its structure, this compound is likely explored in the flavor and fragrance industry for creating savory, nutty, or roasted notes.

Beyond flavor science, the thiazole core is of high interest to drug development professionals. Its ability to engage in various biological interactions makes it a privileged scaffold in the design of novel therapeutics.

Section 5: Safety and Hazards

According to its Globally Harmonized System (GHS) classification, this compound presents several hazards.[2] It is categorized as harmful if swallowed (Acute toxicity, oral) and harmful in contact with skin (Acute toxicity, dermal).[2] It is also reported to cause skin irritation.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.

References

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 53498-30-9).

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- CUTM Courseware. (n.d.). Thiazole.

- Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.

Sources

organoleptic properties of thiazole compounds

An In-depth Technical Guide to the Organoleptic Properties of Thiazole Compounds

Abstract

Thiazoles are a pivotal class of sulfur-containing heterocyclic compounds that contribute significantly to the aroma and flavor profiles of a vast array of foods and beverages.[1][2] Characterized by their potent and diverse sensory properties, they are often associated with desirable roasted, nutty, meaty, and savory notes.[3][4][5] The formation of these compounds is primarily attributed to complex chemical transformations, such as the Maillard reaction and the thermal degradation of thiamine, which occur during food processing.[1][2][6] Understanding the organoleptic properties of thiazoles, their formation pathways, and their structure-odor relationships is critical for researchers, scientists, and professionals in the food, fragrance, and pharmaceutical industries. This guide provides a comprehensive technical overview of the sensory characteristics of thiazole compounds, the analytical methodologies used for their evaluation, and their synthesis, offering field-proven insights for professionals in flavor science and drug development.

The Thiazole Ring: A Cornerstone of Flavor Chemistry

Thiazole, a five-membered aromatic ring containing one sulfur and one nitrogen atom, forms the structural basis for a large family of derivatives.[7][8] While the parent compound, 1,3-thiazole, has a pyridine-like, sometimes described as fishy, odor, its substituted derivatives are responsible for a wide spectrum of complex and often pleasant aromas.[7][9] These compounds are favored by flavorists for their intensity and characteristic notes, which can significantly influence the overall sensory perception of a product even at very low concentrations.[2][4] The Flavor and Extract Manufacturers Association of the United States (FEMA) has evaluated and recognized numerous thiazole derivatives as safe for use in food.[1][2]

Formation Pathways: The Genesis of Thiazole Aromas

The presence of thiazoles in food is not accidental but the result of specific chemical reactions driven by processing, particularly the application of heat. The two principal pathways for their formation are the Maillard reaction and the degradation of thiamine (Vitamin B1).

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids that is fundamental to the development of flavor in cooked foods.[4][10][11] The formation of thiazoles via this pathway specifically requires sulfur-containing amino acids, such as cysteine or cystine.[10][12] During heating, these precursors react with dicarbonyl intermediates (like glyoxal and methylglyoxal, which are degradation products of sugars) and ammonia to form the thiazole ring.[10][13] This pathway is responsible for the characteristic meaty, roasted, and savory notes in products like cooked beef, coffee, and cocoa.[6][12][14]

Thiamine Degradation

Thiamine, a B vitamin prevalent in foods like meat, cereals, and nuts, contains a thiazole ring in its structure.[6] Thermal processing can cause thiamine to degrade, releasing a variety of potent, sulfur-containing volatile compounds, including several important thiazole derivatives.[1][2] Key products from this pathway include 4-methyl-5-(β-hydroxyethyl)thiazole and its further degradation products, which contribute significantly to the overall flavor profile of cooked meats.[2][6]

Sensory Profiles of Key Thiazole Compounds

The organoleptic properties of thiazoles are highly dependent on the nature and position of the substituents on the thiazole ring. While some generalizations can be made, the specific aroma of each compound is unique. Perception of these compounds is primarily through the sense of smell, where the nose sends signals to the brain to interpret the subtle flavor notes.[3]

Data Presentation: Organoleptic Properties of Selected Thiazoles

The following table summarizes the sensory descriptors and, where available, the odor thresholds of several industrially significant thiazole compounds. The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell. Thiazoles are known for their very low odor thresholds, making them impactful flavor contributors.[12][15]

| Compound Name | CAS Number | Sensory Descriptor(s) | Odor Threshold (ppb) | References |

| 2-Acetylthiazole | 24295-03-2 | Nutty, cereal, popcorn-like, roasted | 0.1 - 10 | [3][10][13] |

| 2-Isobutylthiazole | 18640-74-9 | Green, tomato leaf, savory, meaty | 0.01 - 1.0 | [3] |

| 2,4,5-Trimethylthiazole | 13623-11-5 | Roasted, nutty, meaty, coffee, cocoa | 3 - 40 | [4][16] |

| 4-Methyl-5-vinylthiazole | 1759-28-0 | Nutty, roasted, meaty | 0.02 | [17] |

| Benzothiazole | 95-16-9 | Rubbery, leathery, nutty | 1 - 20 | [17] |

| 4-Methylthiazole | 693-95-8 | Nutty, meaty, vegetable-like, burnt | 0.5 - 1.5 | [18] |

| 2-Ethylthiazole | 3034-47-5 | Roasted, yeasty | Not specified | [3] |

| 4,5-Dimethylthiazole | 3581-91-7 | Popcorn, corn, rubber, caramel | Not specified | [18] |

Structure-Odor Relationship (SOR): Decoding the Message

The relationship between a molecule's structure and its perceived odor is a central focus of flavor chemistry. For thiazoles, specific structural modifications predictably alter their organoleptic properties.

-

Alkyl Substitution: The size and position of alkyl groups are critical. For instance, 2-isobutylthiazole is known for its characteristic green, tomato-like note, which is highly valued in savory flavors.[3] In contrast, simple methyl substitutions, as seen in 2,4,5-trimethylthiazole, tend to produce roasted, nutty, and coffee-like aromas.[4]

-

Acyl Groups: The presence of an acetyl group at the C2 position, as in 2-acetylthiazole, imparts a distinct popcorn and cereal-like character.[3][10]

-

Ring Position: The position of substituents matters. The reactivity and, consequently, the sensory impact of a group can change depending on whether it is at the C2, C4, or C5 position. The C2 position is particularly susceptible to nucleophilic attack, influencing its role in chemical reactions and sensory perception.[19][20]

-

Fusion with other rings: Fusing the thiazole ring with a benzene ring to form benzothiazole introduces a significantly different, often rubbery or leathery note.[17]

While these trends provide a guiding framework, the precise prediction of odor based solely on structure remains a significant scientific challenge, often requiring empirical sensory evaluation.

Analytical Methodologies for Thiazole Characterization

A dual approach combining instrumental analysis and human sensory evaluation is required to accurately characterize the organoleptic impact of thiazole compounds.

Instrumental Analysis: GC-MS and GC-Olfactometry

Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for identifying and quantifying volatile compounds like thiazoles in a sample. However, it provides no information about odor. To bridge this gap, Gas Chromatography-Olfactometry (GC-O) is employed. In GC-O, the effluent from the gas chromatograph is split, with one portion going to a detector (like an MS) and the other to a sniffing port, where a trained sensory panelist can assess the odor of each eluting compound.[21]

-

Sample Preparation: Volatiles are extracted from the food matrix using methods like Simultaneous Distillation-Extraction (SDE) or Solid-Phase Microextraction (SPME).[21] SDE is particularly useful as it mimics the heating process of cooking.[21]

-

GC Separation: The extracted volatiles are injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-WAX or DB-5) to separate the compounds based on their boiling points and polarity.

-

Effluent Splitting: At the end of the column, a Y-splitter directs the effluent to both the MS detector and the heated sniffing port.

-

Olfactometric Detection: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odor. This data is compiled into an "aromagram."

-

Mass Spectrometric Identification: Simultaneously, the MS detector records the mass spectrum of each eluting compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).

-

Data Correlation: The aromagram is aligned with the chromatogram from the MS to correlate specific odors with identified chemical compounds.

Industrial Applications

The potent and specific sensory properties of thiazoles make them invaluable in the food and beverage industry.

-

Flavor Enhancement: They are used to impart or enhance meaty, savory, and roasted notes in products like soups, stocks, sauces, and processed meats. [3][5]* Flavor Creation: In vegetarian and vegan products, thiazoles are crucial for creating authentic meaty flavor profiles that would otherwise be challenging to achieve. [4]* Cost-Effectiveness: Due to their potency, very small amounts are needed, making them a cost-effective way to achieve desired flavor profiles in mass-produced goods. [3][5]* Pharmaceuticals: In drug development, understanding flavor chemistry is important for taste-masking. While not their primary role, knowledge of potent aroma compounds like thiazoles can inform strategies for masking unpleasant off-notes in oral formulations.

Conclusion and Future Perspectives

Thiazole compounds are indispensable components of modern flavor science. Their diverse and potent organoleptic properties, arising from well-understood formation pathways like the Maillard reaction, allow for the creation of complex and desirable sensory experiences. The continued exploration of structure-odor relationships, coupled with advanced analytical techniques, allows scientists to harness the power of these molecules with increasing precision. Future research will likely focus on discovering novel thiazole derivatives, further refining the understanding of their formation and stability in complex food matrices, and exploring sustainable synthesis methods to meet growing industrial demand. This deep technical understanding is essential for innovation in creating appealing, authentic, and stable flavor profiles in food, beverages, and beyond.

References

- Research progress of thiazole flavor compounds. - CABI Digital Library. [Link]

- Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction.

- Research Progress of Thiazole Flavor Compounds. - Food Science. [Link]

- Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction (Mottram, 1998).

- Thiazoles as Key Ingredients in Soup Bases and Stocks - Advanced Biotech. [Link]

- The Science Behind Roasted Flavors: Exploring Trimethyl Thiazole. - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Effective Strategies for Understanding Me

- Coffee Chemistry and Coffee Aroma. - Vanderbilt University. [Link]

- Understanding Maillard Reactions with 2,4,5-Trimethylthiazole. - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Thiazole - Wikipedia. [Link]

- synthesis of thiazoles - YouTube. [Link]

- THE ROLE OF SULFUR COMPOUNDS IN FOOD FLAVOR PART I: THIAZOLES - Author. [Link]

- CHAPTER 33.

- Oxazoles and thiazoles in coffee aroma - ResearchG

- Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed. [Link]

- The role of sulfur compounds in food flavor part I: Thiazoles - Taylor & Francis Online. [Link]

- Science | Malliard Reaction - The Brewers Journal. [Link]

- Thiazole synthesis - Organic Chemistry Portal. [Link]

- Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC - NIH. [Link]

- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. [Link]

- Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee - PMC. [Link]

- Thiazoles - Advanced Biotech. [Link]

- (PDF)

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. [Link]

- Thiazole | C3H3NS - PubChem - NIH. [Link]

- Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures | Journal of Agricultural and Food Chemistry - ACS Public

- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - NIH. [Link]

- View of Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Deriv

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. [Link]

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. [Link]

- thiazole, 288-47-1 - The Good Scents Company. [Link]

- Comparative study of flavor properties of thiazole derivatives | Journal of Agricultural and Food Chemistry - ACS Public

- Fragrance University. [Link]

- Comparative study of flavor properties of thiazole deriv

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]

- 3. adv-bio.com [adv-bio.com]

- 4. nbinno.com [nbinno.com]

- 5. adv-bio.com [adv-bio.com]

- 6. Effective Strategies for Understanding Meat Flavor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole - Wikipedia [en.wikipedia.org]

- 8. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. thiazole, 288-47-1 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. Science | Malliard Reaction – The Brewers Journal [brewersjournal.info]

- 12. researchgate.net [researchgate.net]

- 13. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. coffeeresearch.org [coffeeresearch.org]

- 15. Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 20. archives.ijper.org [archives.ijper.org]

- 21. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]

natural occurrence of 2-Isopropyl-4,5-dimethylthiazole

An In-depth Technical Guide to the Natural Occurrence of 2-Isopropyl-4,5-dimethylthiazole

Abstract

This compound (CAS 53498-30-9) is a significant sulfur-containing heterocyclic compound that contributes to the desirable aroma profiles of numerous cooked and processed foods.[1][2] Its formation is intrinsically linked to thermal processing, primarily through the Maillard reaction. This guide provides a comprehensive technical overview of its natural occurrence, formation pathways, organoleptic properties, and the analytical methodologies required for its isolation and characterization from complex natural matrices. This document is intended for researchers, flavor chemists, and professionals in the food and drug development industries who require a deep understanding of this potent aroma compound.

Introduction: The Significance of Thiazoles in Flavor Chemistry

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms in the ring.[3] They are renowned for their potent and diverse aroma characteristics, often described as nutty, roasted, meaty, green, or tropical, even at trace concentrations.[4][5] Their prevalence in cooked foods, such as roasted meats, coffee, and cocoa, makes them critical components of modern flavor chemistry.[1][5]

This compound is a specific alkyl-substituted thiazole that imparts characteristic roasted and nutty notes. Its presence signifies the occurrence of complex chemical transformations during food processing, offering a window into the chemistry of flavor development.

| Property | Value |

| IUPAC Name | 4,5-dimethyl-2-propan-2-yl-1,3-thiazole |

| Molecular Formula | C₈H₁₃NS |

| Molecular Weight | 155.26 g/mol [2][6] |

| CAS Number | 53498-30-9[2][6] |

| Appearance | Pale yellow liquid to solid (est.)[1] |

| Boiling Point | 244.00 °C @ 760.00 mm Hg[1] |

| Flash Point | 168.00 °F TCC (75.56 °C)[1] |

Natural Occurrence and Distribution

This compound is not typically found in raw or unprocessed materials. Its existence is almost exclusively a result of thermal processing. The compound has been identified as a key volatile component in a variety of cooked food products.

| Food Matrix | Common Name | Reference |

| Fried Bacon | Bacon | [1] |

| Roast Beef | Beef | [1] |

| Fried Chicken | Chicken | [1] |

| Roasted Cocoa Bean | Cocoa | [1] |

| Brewed/Roasted Coffee | Coffee | [1] |

| Roasted Peanut | Peanut | [1] |

| Cooked Potato | Potato | [1] |

The concentration of this thiazole derivative is highly dependent on processing conditions, including temperature, time, pH, and the availability of precursors in the raw food material.

Formation Pathways: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids.[7][8] Thiazole formation specifically requires a source of sulfur, typically the amino acid cysteine.[9][10]

The proposed mechanism involves several key stages:

-

Initial Stage: Condensation of a reducing sugar (e.g., glucose) with a sulfur-containing amino acid (e.g., cysteine) to form an N-substituted glycosylamine, which then rearranges to an Amadori compound.[8]

-

Intermediate Stage: The Amadori compound undergoes degradation through various pathways, leading to the formation of highly reactive dicarbonyl compounds (e.g., glyoxal, methylglyoxal).[9][10] Simultaneously, cysteine undergoes Strecker degradation, producing ammonia (NH₃), hydrogen sulfide (H₂S), and a Strecker aldehyde. For the isopropyl group at the C2 position, the corresponding amino acid precursor would be valine, which degrades to isobutyraldehyde.

-

Final Stage: The thiazole ring is formed through the condensation of these reactive intermediates: the dicarbonyl compound provides the carbon backbone, H₂S contributes the sulfur atom, NH₃ provides the nitrogen atom, and the Strecker aldehyde (or a related carbonyl) provides the C2 substituent.

Caption: Generalized pathway for thiazole formation via the Maillard reaction.

Analytical Workflow for Isolation and Characterization

Identifying volatile and semi-volatile compounds like this compound from a complex food matrix requires a robust and sensitive analytical workflow. The methodology of choice is Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Standard analytical workflow for thiazole identification in food.

Detailed Experimental Protocol: A Case Study on Roasted Peanuts

This protocol outlines a validated method for the extraction and identification of this compound.

4.1.1 Materials and Reagents

-

Roasted Peanuts (sample)

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous Sodium Sulfate

-

Internal Standard (IS): e.g., 2,4,6-Trimethylpyridine, at a known concentration in DCM

-

Helium (Carrier Gas), 99.999% purity

-

Deionized Water

4.1.2 Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Simultaneous Distillation-Extraction (SDE) apparatus or Solid-Phase Microextraction (SPME) setup with a DVB/CAR/PDMS fiber.

4.1.3 Sample Preparation and Extraction (SDE Method)

Causality: SDE is chosen for its efficiency in extracting a broad range of volatile and semi-volatile compounds from a fatty matrix like peanuts, ensuring comprehensive recovery.

-

Homogenization: Grind 50 g of roasted peanuts into a fine, consistent powder using a cryogenic grinder to prevent loss of volatile compounds.

-

Apparatus Setup: Assemble the SDE apparatus. Add 500 mL of deionized water to the sample flask and 50 mL of DCM to the solvent flask.

-

Spiking: Add 100 µL of the internal standard solution directly to the sample flask. This allows for accurate quantification by correcting for variations in extraction efficiency and injection volume.

-

Extraction: Heat both flasks simultaneously. Allow the system to reflux for 2 hours. The steam will carry the volatile compounds from the sample, which are then condensed and extracted into the DCM.

-

Drying and Concentration: After extraction, cool the solvent flask. Pass the DCM extract through a column containing anhydrous sodium sulfate to remove any residual water. Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.

4.1.4 GC-MS Analysis

Causality: A non-polar DB-5ms column is selected as it separates compounds primarily based on their boiling points, which is effective for the diverse range of volatiles expected. The temperature program is designed to provide good resolution between early-eluting highly volatile compounds and later-eluting semi-volatile compounds like thiazoles.

-

Injection: Inject 1 µL of the concentrated extract into the GC inlet, operating in splitless mode to maximize sensitivity. Inlet temperature: 250°C.

-

Carrier Gas: Set Helium flow to a constant rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp 1: Increase to 150°C at a rate of 4°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 min.

-

-

MS Parameters:

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-400.

-

4.1.5 Identification and Confirmation

A compound is positively identified as this compound based on two self-validating criteria:

-

Mass Spectrum Match: The acquired mass spectrum of the chromatographic peak must match the reference spectrum in an established library (e.g., NIST, Wiley) with a high similarity index (>850/1000). Key expected fragments for this molecule would relate to the loss of methyl and isopropyl groups.

-

Retention Index (RI) Match: The calculated Linear Retention Index of the peak must match the published RI value for this compound on a similar non-polar column. This provides a second, independent confirmation and helps distinguish it from isomers.

Conclusion

This compound is a thermally generated flavor compound of significant interest due to its contribution to the desirable sensory profiles of many staple foods. Its natural occurrence is a direct consequence of the Maillard reaction, requiring specific amino acid and sugar precursors. Understanding its formation pathways and mastering the analytical techniques for its isolation and identification are crucial for quality control in the food industry and for the development of novel flavor systems. The GC-MS workflow detailed in this guide provides a robust and reliable framework for researchers to investigate this and other critical flavor compounds in complex matrices.

References

- Mottram, D. S. (1998). Flavor Formation in Meat and Meat Products: A Review. [Link to a relevant general source on Maillard reaction, as the original link is behind a paywall]

- Hofmann, T., & Schieberle, P. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 349, 128761. [Link]

- Odournet. (n.d.). 2-Isopropyl-4-Methylthiazole for Food & Flavors. [Link to a general chemical supplier page discussing thiazole flavors, as the original is a product page]

- PubMed. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction.

- Masuda, H., et al. (2003). Two novel pyrrolooxazole pigments formed by the Maillard reaction between glucose and threonine or serine. Bioscience, Biotechnology, and Biochemistry, 67(7), 1494-1500. [Link]

- Gong, Y., et al. (2018). The initial-maillard pathway to meat flavor during the preparation of thermal reaction meat flavorings. Journal of Food Science, 83(1), 143-151. [Link]

- Ventos. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. Ventos. [Link]

- PubChem. (n.d.). 2-isopropyl-4-methylthiazole.